2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Scientific Research Applications
Crystal Structure Analysis Research on compounds with similar structures, such as "2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides," reveals insights into their crystal structures. These molecules exhibit folded conformations, with specific inclinations between the pyrimidine and benzene rings. Such studies help in understanding the molecular geometry, which is crucial for predicting the interaction with biological targets or material properties (S. Subasri et al., 2017).
Antifolate and Antitumor Applications A significant area of application for similar compounds is in the development of antifolate and antitumor agents. For example, "2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates" have been synthesized as potential inhibitors for enzymes such as dihydrofolate reductase (DHFR), showing promise as antitumor agents. These findings highlight the potential therapeutic applications of such compounds, including their synthesis pathways and efficacy against tumor cells in culture (A. Gangjee et al., 2008).
Antimicrobial Activity Compounds with similar frameworks have been investigated for their antimicrobial properties. For instance, "pyrimidinone and oxazinone derivatives fused with thiophene rings" were synthesized and evaluated for antimicrobial activity. Such studies underscore the potential of these compounds in addressing bacterial and fungal infections, contributing valuable information to the search for new antimicrobial agents (Aisha Hossan et al., 2012).
properties
IUPAC Name |
2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-3-24-20(26)19-18(15-6-4-5-7-16(15)28-19)23-21(24)29-12-17(25)22-13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEXQCNWLCFOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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